molecular formula C11H12N2O B1426923 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine CAS No. 1341376-97-3

2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine

Cat. No.: B1426923
CAS No.: 1341376-97-3
M. Wt: 188.23 g/mol
InChI Key: FQJLICWPZNPWND-UHFFFAOYSA-N
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Description

2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine is a pyridine derivative that has gained attention in recent years due to its potential therapeutic and environmental applications. This compound has a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine typically involves the reaction of 2-methoxypyridine with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of alkylated or acylated pyridine derivatives.

Scientific Research Applications

2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    2-methoxypyridine: Lacks the pyrrole moiety, making it less versatile in certain chemical reactions.

    6-(1H-pyrrol-1-ylmethyl)pyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.

Uniqueness

2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine is unique due to the presence of both the methoxy and pyrrole groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methoxy-6-(pyrrol-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-11-6-4-5-10(12-11)9-13-7-2-3-8-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJLICWPZNPWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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